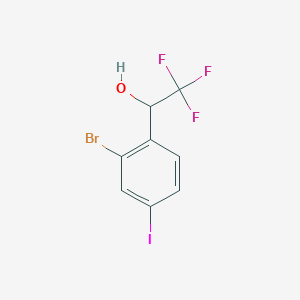
2-Bromo-4-iodo-alpha-(trifluoromethyl)benzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32661977 is a chemical compound with unique properties that have garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32661977 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of MFCD32661977 typically involves large-scale chemical reactors and stringent quality control measures. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
MFCD32661977 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32661977 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of MFCD32661977 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in further applications.
Aplicaciones Científicas De Investigación
MFCD32661977 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of MFCD32661977 involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Propiedades
Fórmula molecular |
C8H5BrF3IO |
|---|---|
Peso molecular |
380.93 g/mol |
Nombre IUPAC |
1-(2-bromo-4-iodophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF3IO/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,7,14H |
Clave InChI |
HBAJRIFTEKROOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)Br)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


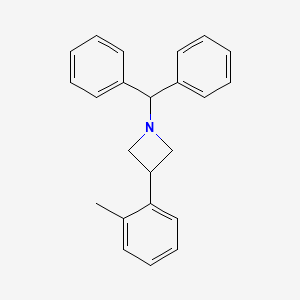
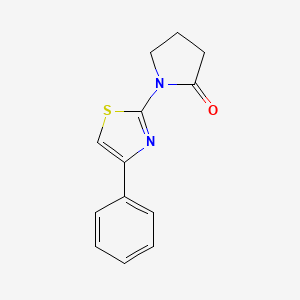
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
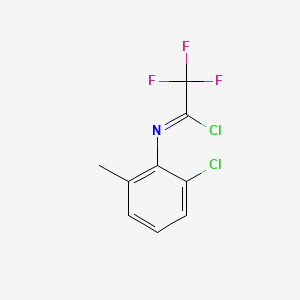
![Methyl 5-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]isoxazole-3-carboxylate](/img/structure/B13694994.png)
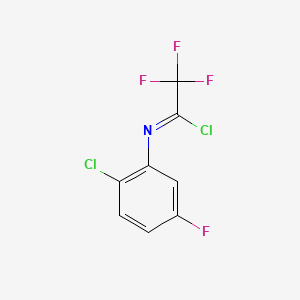

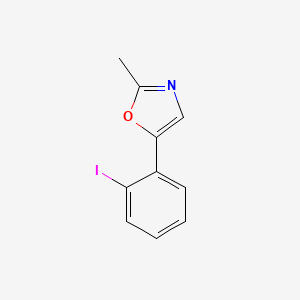
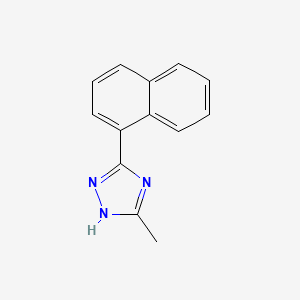
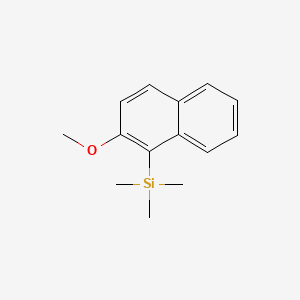
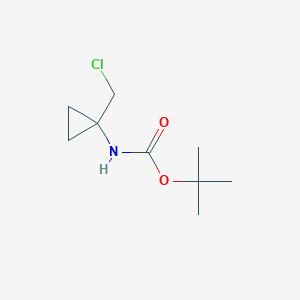
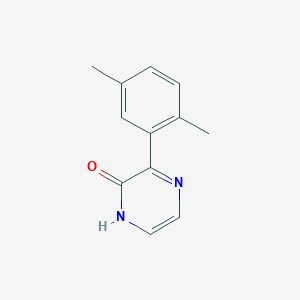

![1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
